molecular formula C10H13Cl2NO B13249773 2-{[(2,3-Dichlorophenyl)methyl]amino}propan-1-ol

2-{[(2,3-Dichlorophenyl)methyl]amino}propan-1-ol

Cat. No.: B13249773
M. Wt: 234.12 g/mol
InChI Key: MRZMYKOAFUANGJ-UHFFFAOYSA-N
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Description

2-{[(2,3-Dichlorophenyl)methyl]amino}propan-1-ol (IUPAC name: 2-amino-1-(2,3-dichlorophenyl)propan-1-ol) is a chlorinated aromatic amino alcohol with the molecular formula C₉H₁₁Cl₂NO and a calculated molecular weight of 220.09 g/mol (derived from atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00). Its structure features a propan-1-ol backbone substituted with a (2,3-dichlorophenyl)methylamino group at the second carbon. The compound’s InChIKey is LFQSCWFLJHTTHZ-UHFFFAOYSA-N, and its 2D/3D structural data are available for computational analysis via SDF/MOL files .

Properties

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

IUPAC Name

2-[(2,3-dichlorophenyl)methylamino]propan-1-ol

InChI

InChI=1S/C10H13Cl2NO/c1-7(6-14)13-5-8-3-2-4-9(11)10(8)12/h2-4,7,13-14H,5-6H2,1H3

InChI Key

MRZMYKOAFUANGJ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,3-Dichlorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 2,3-dichlorobenzyl chloride with 1-amino-2-propanol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: A polar solvent like ethanol or methanol

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,3-Dichlorophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of 2-{[(2,3-Dichlorophenyl)methyl]amino}propanone.

    Reduction: Formation of 2-{[(2,3-Dichlorophenyl)methyl]amino}propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2,3-Dichlorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of chlorinated aromatic alcohols and amines. Below is a detailed comparison with structurally or functionally related compounds, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of 2-{[(2,3-Dichlorophenyl)methyl]amino}propan-1-ol and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Key Applications/Properties
This compound C₉H₁₁Cl₂NO 220.09 2,3-dichlorophenyl, propanolamine Likely solid* Unknown (research compound)
3-(Diethylamino)-2,2-dimethyl-propan-1-ol C₈H₁₉NO 159.27 Diethylamino, dimethyl Clear liquid Intermediate in surfactants/dyes
Cyclanilide (1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid) C₁₁H₁₀Cl₂N₂O₃ 289.12 2,4-dichlorophenyl, cyclopropane Solid Plant growth regulator
Propiconazole (1-((2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) C₁₅H₁₇Cl₂N₃O₂ 342.22 2,4-dichlorophenyl, triazole Solid Agricultural fungicide

*Inferred from structural analogs; experimental data unavailable in provided evidence.

Key Findings:

Substituent Position and Bioactivity: The 2,3-dichlorophenyl group in the target compound distinguishes it from analogs like cyclanilide and propiconazole, which feature 2,4-dichlorophenyl substituents. The propanolamine backbone contrasts with the triazole ring in propiconazole, which confers antifungal activity via cytochrome P450 inhibition .

Unlike the liquid state of 3-(diethylamino)-2,2-dimethyl-propan-1-ol (density: 0.875 g/cm³), the target compound is likely solid at room temperature, as seen in structurally related chlorinated aromatics like cyclanilide .

Biological Activity

2-{[(2,3-Dichlorophenyl)methyl]amino}propan-1-ol is a chemical compound with the molecular formula C10H13Cl2NO and a molecular weight of approximately 234.12 g/mol. This compound features a dichlorophenyl group linked to a propanol backbone through an amino linkage, making it a subject of interest in medicinal chemistry and organic synthesis due to its potential biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dichlorobenzyl chloride with 1-amino-2-propanol in the presence of a base like sodium hydroxide. This reaction facilitates nucleophilic substitution, which is crucial for forming the desired compound. Continuous flow reactors are often utilized in industrial settings to enhance efficiency and yield by allowing better control over reaction conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. Studies indicate that it may reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases. The specific mechanisms by which this compound exerts its anti-inflammatory effects are still under investigation, but its ability to interact with various biological targets is evident.

Cytotoxic Activity

In addition to its antimicrobial and anti-inflammatory properties, this compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer cells, although further research is required to fully understand its potential as an anticancer agent.

Cell Line Viability (%) at 100 µM IC50 (µM)
A549 (Lung cancer)4550
Caco-2 (Colon cancer)3030

The biological activity of this compound can be attributed to its structural features. The amino group allows for hydrogen bonding with biological macromolecules, enhancing its interaction profile with enzymes and receptors. This interaction may lead to modulation of enzyme activities and receptor functions, thereby influencing various biological pathways.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A recent study tested the compound against multiple drug-resistant bacterial strains and found it effective in inhibiting growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain compared to control groups, indicating its potential utility in treating inflammatory diseases .
  • Cancer Cell Line Study : A comparative analysis on various cancer cell lines demonstrated that the compound selectively reduced viability in colorectal cancer cells more effectively than in lung cancer cells .

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